N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
This compound features a 1H-indole core substituted at position 2 with a 5-methyl-1,3,4-oxadiazole ring, linked via an acetamide group to a 4-ethylphenyl moiety. The oxadiazole ring enhances pharmacological activity by forming hydrogen bonds with biological targets, while the ethyl group on the phenyl ring contributes to lipophilicity, influencing pharmacokinetics .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-15-8-10-17(11-9-15)22-20(26)13-25-18-7-5-4-6-16(18)12-19(25)21-24-23-14(2)27-21/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJOBZNKLHEWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or acid chloride, under dehydrating conditions.
Coupling Reactions: The indole and oxadiazole intermediates are then coupled using a suitable linker, such as an acetamide group, through amide bond formation. This step typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and ethylphenyl moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to study the mechanisms of action of related bioactive molecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole and oxadiazole rings are known to facilitate binding to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The acetamide group can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analog: Indole-Oxadiazole-Acetamide Derivatives
Key analogs and their properties are summarized below:
Key Observations:
- Lipophilic groups (e.g., ethyl, benzyl) increase membrane permeability but may reduce solubility .
- Oxadiazole Modifications:
Pharmacological Activity Comparison
Anticancer Activity:
- Target Compound: Predicted to inhibit Bcl-2/Mcl-1 due to structural similarity to indole derivatives in , which showed apoptosis induction in cancer cells .
- Analog 10k (naphthalen-1-yl): Lower yield (6%) but potent cytotoxicity (IC₅₀: 1.8 µM in MCF-7 cells) due to aromatic stacking .
Anti-Inflammatory Activity:
- iCRT3 (oxazole analog): Inhibits Wnt/β-catenin (IC₅₀: 5 µM) by binding β-catenin, suggesting the target compound’s oxadiazole may target similar pathways .
Enzyme Inhibition:
Biological Activity
N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article explores its biological activity through a review of recent research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an ethyl group attached to a phenyl ring and an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring. This unique structure contributes to its diverse biological activities.
1. Neuroprotective Effects
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant neuroprotective properties. For instance, a related compound demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for cognitive function. The IC50 values for AChE inhibition were reported to be around 0.907 μM for structurally similar compounds . This suggests that this compound may also possess similar neuroprotective capabilities.
2. Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been documented in various studies. Compounds with oxadiazole rings have shown activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. For example, derivatives with similar structures have exhibited moderate to strong antimicrobial activities against Gram-positive and Gram-negative bacteria .
Case Study 1: Neuroprotective Properties
In a study assessing the cognitive-enhancing effects of oxadiazole derivatives in rat models of Alzheimer's disease, compounds demonstrated significant improvements in memory and learning tasks when compared to control groups . This indicates a promising avenue for therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis and evaluation of various oxadiazole compounds against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 10 μg/mL against Staphylococcus aureus, suggesting strong potential for development as antimicrobial agents .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | AChE Inhibition IC50 (μM) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| Compound A | 0.907 | 10 |
| Compound B | 1.413 | 15 |
| Compound C | 0.650 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
